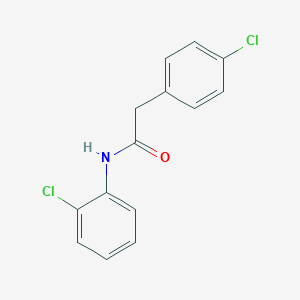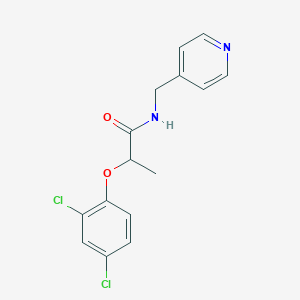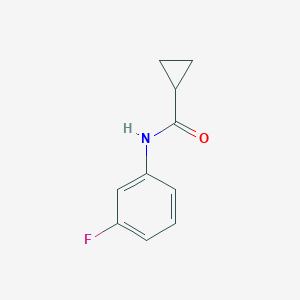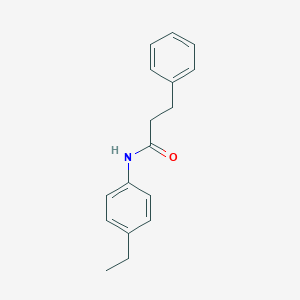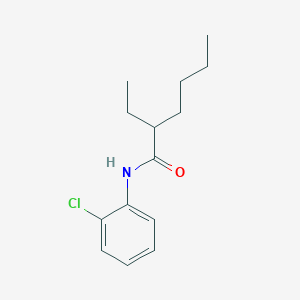
N-(2-chlorophenyl)-2-ethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-ethylhexanamide, also known as Clenbuterol, is a β2-adrenergic receptor agonist that is commonly used in scientific research. It is a potent bronchodilator and has been shown to have anabolic effects in some animal studies.
作用機序
N-(2-chlorophenyl)-2-ethylhexanamide acts as a β2-adrenergic receptor agonist, which results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in cellular processes such as smooth muscle relaxation and glycogenolysis. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to have some β1-adrenergic receptor agonist activity, which may contribute to its anabolic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase cAMP levels in various tissues, which leads to the activation of PKA and subsequent phosphorylation of various proteins. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to increase glycogenolysis in skeletal muscle, which may contribute to its anabolic effects. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to increase protein synthesis in some animal models.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-ethylhexanamide has a number of advantages for use in lab experiments. It is a potent β2-adrenergic receptor agonist and has been shown to have bronchodilator effects in animal models of asthma and COPD. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to have anabolic effects in some animal models of muscle wasting diseases. However, N-(2-chlorophenyl)-2-ethylhexanamide also has some limitations. It has a relatively short half-life and may require repeated dosing in some experiments. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have some β1-adrenergic receptor agonist activity, which may complicate the interpretation of some experiments.
将来の方向性
There are a number of future directions for research on N-(2-chlorophenyl)-2-ethylhexanamide. One area of research is the development of more potent and selective β2-adrenergic receptor agonists for the treatment of asthma and COPD. Another area of research is the development of N-(2-chlorophenyl)-2-ethylhexanamide analogs with improved anabolic effects for the treatment of muscle wasting diseases. Additionally, research on the anti-inflammatory effects of N-(2-chlorophenyl)-2-ethylhexanamide may lead to the development of new treatments for inflammatory diseases.
合成法
N-(2-chlorophenyl)-2-ethylhexanamide can be synthesized by reacting 2-amino-1-(4-nitrophenyl)ethanol with 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hexanoic acid to form N-(2-chlorophenyl)-2-ethylhexanamide.
科学的研究の応用
N-(2-chlorophenyl)-2-ethylhexanamide has been used in scientific research to study its effects on various physiological systems. It has been shown to have bronchodilator effects in animal models of asthma and chronic obstructive pulmonary disease (COPD). N-(2-chlorophenyl)-2-ethylhexanamide has also been studied for its anabolic effects in animal models of muscle wasting diseases such as cachexia and sarcopenia. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have anti-inflammatory effects in some animal models.
特性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H20ClNO/c1-3-5-8-11(4-2)14(17)16-13-10-7-6-9-12(13)15/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChIキー |
IQDHKBOTBNFASH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1Cl |
正規SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






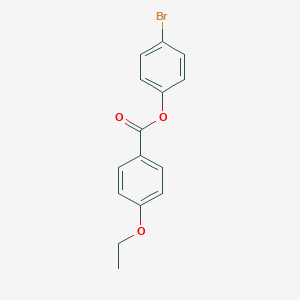



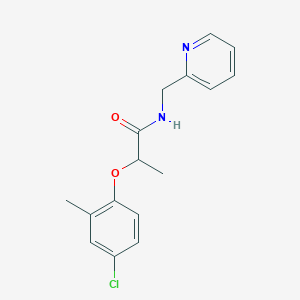
![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

